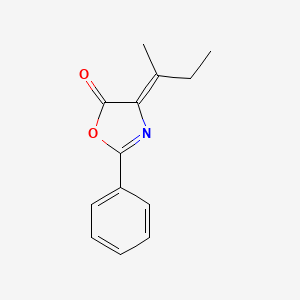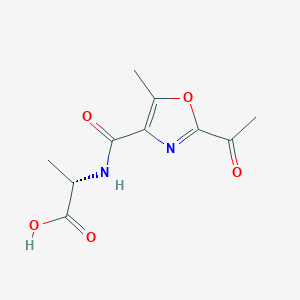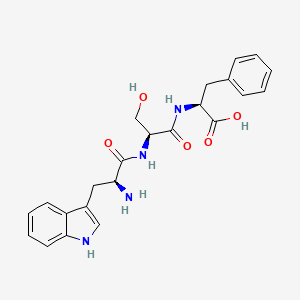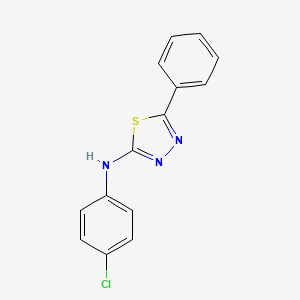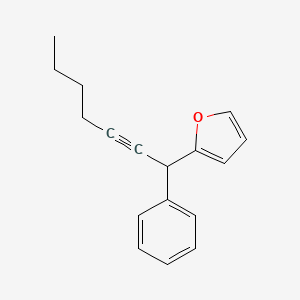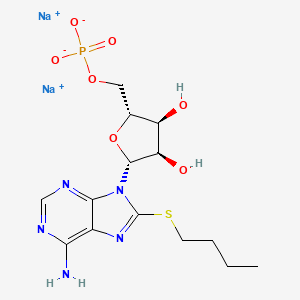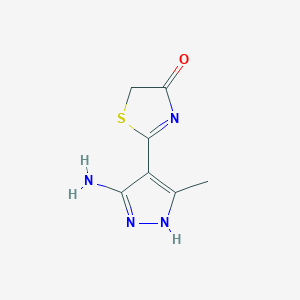
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one is a heterocyclic compound that contains both pyrazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thioamide with a hydrazine derivative under acidic or basic conditions to form the thiazole ring, followed by further functionalization to introduce the pyrazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could involve the conversion of nitro groups to amines.
Substitution: Substitution reactions might include nucleophilic or electrophilic substitution on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
科学研究应用
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Similar Compounds
2-(3-Amino-1H-pyrazol-4-yl)thiazol-4(5H)-one: Similar structure but lacks the methyl group.
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazole: Similar but lacks the ketone group.
Uniqueness
The presence of both the pyrazole and thiazole rings, along with specific functional groups, may confer unique biological activities or chemical reactivity compared to similar compounds.
属性
CAS 编号 |
141763-70-4 |
|---|---|
分子式 |
C7H8N4OS |
分子量 |
196.23 g/mol |
IUPAC 名称 |
2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C7H8N4OS/c1-3-5(6(8)11-10-3)7-9-4(12)2-13-7/h2H2,1H3,(H3,8,10,11) |
InChI 键 |
QUIXTVRWYKOFPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)N)C2=NC(=O)CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


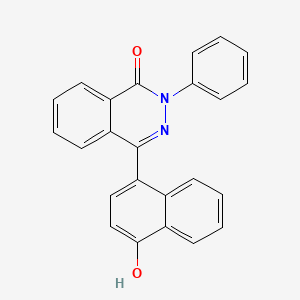
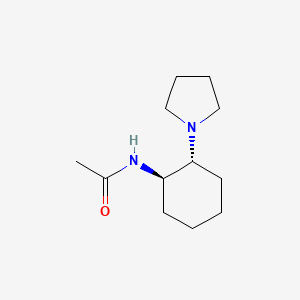

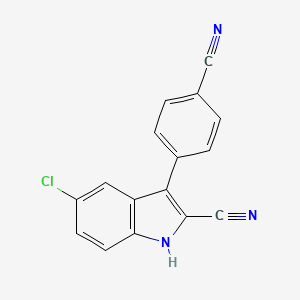
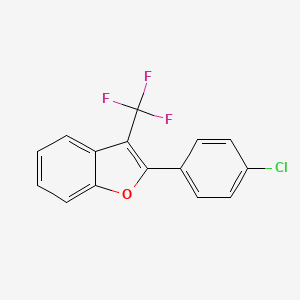


![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
